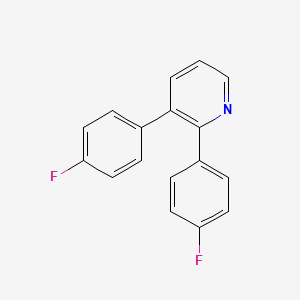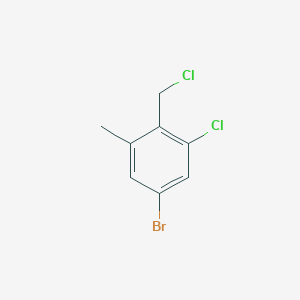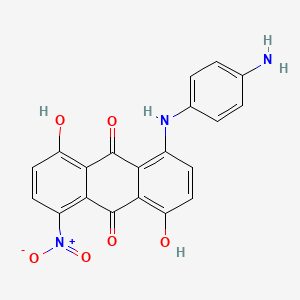
1-(4-Aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of anthracene derivatives followed by amination and hydroxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diaminoanthracene derivatives.
Scientific Research Applications
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in redox reactions, interact with enzymes, and bind to specific receptors. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Shares the amino and hydroxyl functional groups but lacks the anthracene core.
1,4-Dihydroxyanthraquinone: Contains the anthracene core and hydroxyl groups but lacks the amino and nitro groups.
5-Nitroanthranilic Acid: Contains the nitro group and an aromatic ring but lacks the anthracene core and hydroxyl groups.
Uniqueness
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione is unique due to its combination of functional groups and the anthracene core, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Properties
CAS No. |
89455-26-5 |
|---|---|
Molecular Formula |
C20H13N3O6 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-(4-aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O6/c21-9-1-3-10(4-2-9)22-11-5-7-13(24)17-15(11)19(26)18-14(25)8-6-12(23(28)29)16(18)20(17)27/h1-8,22,24-25H,21H2 |
InChI Key |
BIUGHZURYVXNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
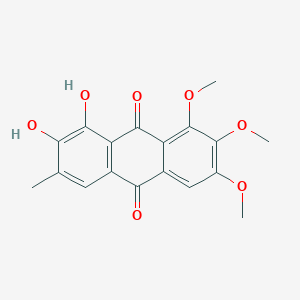
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)



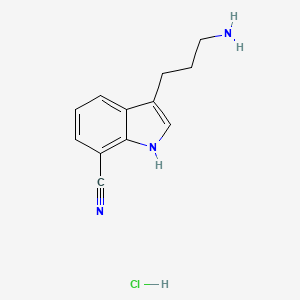
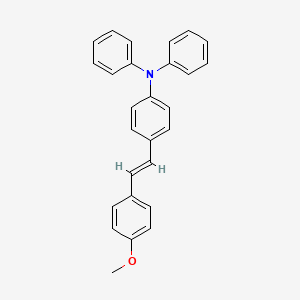

![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
